molecular formula C13H15N5O2 B13381858 N-[2-amino-6-(benzylamino)-4-oxo-1H-pyrimidin-5-yl]-N-methylformamide

N-[2-amino-6-(benzylamino)-4-oxo-1H-pyrimidin-5-yl]-N-methylformamide

Cat. No.: B13381858
M. Wt: 273.29 g/mol
InChI Key: CHHUDPOOLKIEIF-UHFFFAOYSA-N
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Description

2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with benzylamine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like sulfur at elevated temperatures (around 110°C) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or benzylamino groups are replaced by other functional groups.

    Cyclization: Cyclization reactions can occur under specific conditions, leading to the formation of different heterocyclic compounds.

Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as sulfur, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions result in the modulation of various cellular pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide can be compared with other similar compounds, such as:

The uniqueness of 2-amino-4-(benzylamino)-6-oxo-1,6-dihydro-5-pyrimidinyl(methyl)formamide lies in its specific structure and the presence of both amino and benzylamino groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

N-[2-amino-4-(benzylamino)-6-oxo-1H-pyrimidin-5-yl]-N-methylformamide

InChI

InChI=1S/C13H15N5O2/c1-18(8-19)10-11(16-13(14)17-12(10)20)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H4,14,15,16,17,20)

InChI Key

CHHUDPOOLKIEIF-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=C(N=C(NC1=O)N)NCC2=CC=CC=C2

Origin of Product

United States

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